molecular formula C4H6N6O B018466 Nitrosotriaminopyrimidine CAS No. 1006-23-1

Nitrosotriaminopyrimidine

Cat. No. B018466
CAS RN: 1006-23-1
M. Wt: 154.13 g/mol
InChI Key: XLQQJSWJHHKLOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Nitrosotriaminopyrimidine derivatives involves multicomponent reactions that yield products with active functional groups, such as amino, cyan, and nitro groups. An efficient and facile synthesis approach has been described for novel substituted pyrimidine derivatives, including 4-amino-5-carbonitrile-2-nitroaminopyrimidine, utilizing aromatic aldehydes, 1-nitroguanidine, and malononitrile under mild conditions, offering advantages like short reaction times and excellent yields (Sheng Xia et al., 2012).

Molecular Structure Analysis

The structural characterization of Nitrosotriaminopyrimidine derivatives, such as N-oxidation products of 5-Nitroso-2,4,6-triaminopyrimidine, has been achieved through various techniques including single-crystal X-ray diffraction, highlighting the importance of molecular structure in understanding the properties and reactivity of these compounds (S. Manzoor et al., 2021).

Chemical Reactions and Properties

Nitrosotriaminopyrimidine derivatives undergo oxidation reactions leading to energetic compounds with high densities and significant heat of formation, indicating their potential use in high-performance explosives. The study of these chemical reactions and properties is crucial for the development of novel materials with desirable explosive characteristics (S. Manzoor et al., 2021).

Physical Properties Analysis

The investigation into the physical properties of Nitrosotriaminopyrimidine derivatives reveals their high density and thermal stability, alongside low sensitivity to mechanical stimuli. These attributes are evaluated using differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), providing insight into their suitability as energetic materials (S. Manzoor et al., 2021).

Chemical Properties Analysis

The chemical properties of Nitrosotriaminopyrimidine derivatives, such as their reactivity with various nucleophiles, have been explored to understand their potential applications further. These studies highlight the versatility of Nitrosotriaminopyrimidine derivatives in forming a wide range of reaction products, which is pivotal for their use in synthetic organic chemistry and material science (E. Gorbunov et al., 2013).

Scientific Research Applications

Synthesis and Characterization in Energetic Compounds

Nitrosotriaminopyrimidine, particularly its derivatives like 5-Nitro-2,4,6-triaminopyrimidine-1,3-Dioxide (NTAPDO) and 5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO), are significant in the synthesis of energetic materials. Their high positive heat of formation and good detonation performance, coupled with low sensitivity, make them promising for use as high-performance explosives (Manzoor et al., 2021).

Environmental and Agricultural Implications

Nitrification inhibitors, which can be related to nitrosotriaminopyrimidine derivatives, are important in agriculture. They reduce nitrogen fertilizer losses, thus impacting environmental emissions and crop yields. However, they also present risks like increasing ammonia volatilization and ammonium leaching. The balance between these benefits and risks is crucial in agricultural practices (Papadopoulou et al., 2020); (Gao et al., 2020).

Nitrosamine-induced DNA Damage

Nitrosotriaminopyrimidine compounds, as part of the broader nitrosamine family, are important in understanding DNA damage mechanisms. Studies on nitrosamine-induced DNA damage can offer insights into carcinogenic processes and help develop protective strategies (Delgado et al., 2008); (Arranz et al., 2007).

Biodegradation and Environmental Impact

Research on the biodegradation of nitroaromatic compounds, including those related to nitrosotriaminopyrimidine, reveals the role of microorganisms in breaking down these compounds in the environment. This research is pivotal for environmental remediation and understanding the ecological impact of these compounds (Estéve-Núñez et al., 2001).

Antioxidant and Anticancer Properties

Nitroxides, which may include derivatives of nitrosotriaminopyrimidine, show potential as antioxidants and anticancer drugs. Their redox-active properties and ability to scavenge reactive free radicals make them candidates for therapeutic applications (Lewandowski & Gwoździński, 2017).

Safety And Hazards

Nitrosotriaminopyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3; H315, H319, H335 .

properties

IUPAC Name

5-nitrosopyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N6O/c5-2-1(10-11)3(6)9-4(7)8-2/h(H6,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQQJSWJHHKLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061400
Record name 2,4,6-Pyrimidinetriamine, 5-nitroso-
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Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroso-2,4,6-triaminopyrimidine

CAS RN

1006-23-1
Record name 5-Nitroso-2,4,6-pyrimidinetriamine
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Record name 5-Nitroso-2,4,6-triaminopyrimidine
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Record name 1006-23-1
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Record name 2,4,6-Pyrimidinetriamine, 5-nitroso-
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Record name TX-1041
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Synthesis routes and methods I

Procedure details

A solution of 70 g of sodium nitrite in 120 g of water was added dropwise at room temperature to a suspension of 66 g of malononitrile and 96 g of guanidine hydrochloride in 200 g of water, and the pH was kept at 4 by the addition of hydrochloric acid. After the reaction had continued for 4 hours at room temperature, 21 g of sodium carbonate and 400 g of dimethylformamide were added. The water was distilled off under reduced pressure. Thereafter, the reaction mixture was heated at 140° C. for 1 hour, isomerization to 5-nitroso-2,4,6-triamino-pyrimidine taking place. After the reaction was complete, 400 ml of water were added, and the product was filtered off and washed with water. After the product had been dried, 140 g of a pure raspberry-red 5-nitroso-2,4,6-triaminopyrimidine were obtained. The melting point of the product was above 340° C. and the yield was 91 percent.
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70 g
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66 g
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96 g
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120 g
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200 g
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21 g
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400 g
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Synthesis routes and methods II

Procedure details

The process according to claim 1 wherein 2,4,6-triaminopyrimidine is reacted with an equimolar amount of sodium nitrite in the presence of about 1.5 molar amount of HOAc in the presence of water to produce the intermediate 2,4,6-triamino-5-nitrosopyrimidine in the form of a stirrable slurry.
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Synthesis routes and methods III

Procedure details

2,4,6-triamino-5-nitrosopyrimidine was prepared by dissolving 1.0 mole of 2,4,6-triaminopyrimidine in 1040 ml of water and 1.5 moles of acetic acid, maintaining the temperature in the range of about 0°-16° C. Then 1.0 mole of sodium nitrite was added to the reaction mixture while controlling the reaction temperature in the range of 0°-20° C.
Quantity
1 mol
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reactant
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1.5 mol
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1040 mL
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1 mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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